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molecular formula C10H9ClN4O2 B8286126 4-Chloro-7-ethylamino-6-nitroquinazoline

4-Chloro-7-ethylamino-6-nitroquinazoline

Cat. No. B8286126
M. Wt: 252.66 g/mol
InChI Key: ZSQBMZQTXQDGMR-UHFFFAOYSA-N
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Patent
US05661147

Procedure details

Triethylamine (10 ml, 71.7 mmol) and 1-(3-aminopropyl)imidazole (5 ml, 41.9 mmol) were added to a tetrahydrofuran solution (10 ml) of 4-chloro-7--ethylamino-6-nitroquinazoline obtained from 7-ethylamino-6-nitro-4(3H)-quinazolone (610.3 mg, 2.61 mmol) in Reference Example 13 under ice-cooling. The mixture was stirred at room temperature for 19 hours and at 50° C. for 12 hours. After the solvent was distilled off, the residue was purified by silica gel column chromatography (elution with chloroform:methanol=30:1) to give Solid A (800 mg, 89.9%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.NCCCN1C=CN=C1.Cl[C:18]1[C:27]2[C:22](=[CH:23][C:24]([NH:31][CH2:32][CH3:33])=[C:25]([N+:28]([O-:30])=[O:29])[CH:26]=2)[N:21]=[CH:20][N:19]=1.[O:34]1CCCC1>>[CH2:32]([NH:31][C:24]1[CH:23]=[C:22]2[C:27]([C:18](=[O:34])[NH:19][CH:20]=[N:21]2)=[CH:26][C:25]=1[N+:28]([O-:30])=[O:29])[CH3:33]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
reactant
Smiles
NCCCN1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)[N+](=O)[O-])NCC
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=C(C=C2C(NC=NC2=C1)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.61 mmol
AMOUNT: MASS 610.3 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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